Cas no 25505-65-1 (2,5-Dimethoxy-4-methylphenethylamine hydrochloride)

2,5-Dimethoxy-4-methylphenethylamine hydrochloride is a substituted phenethylamine compound with potential applications in pharmacological and biochemical research. Its structural features, including methoxy and methyl substituents on the aromatic ring, contribute to its unique binding properties, making it of interest for receptor interaction studies. The hydrochloride salt form enhances stability and solubility, facilitating handling and experimental use. This compound may serve as a valuable reference standard or intermediate in synthetic chemistry. Proper storage under controlled conditions is recommended to maintain its integrity. Researchers should adhere to safety protocols when handling this substance due to its potential bioactivity.
2,5-Dimethoxy-4-methylphenethylamine hydrochloride structure
25505-65-1 structure
Product Name:2,5-Dimethoxy-4-methylphenethylamine hydrochloride
CAS No:25505-65-1
MF:C11H18ClNO2
MW:231.719122409821
CID:269429
Update Time:2025-10-28

2,5-Dimethoxy-4-methylphenethylamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2,5-Dimethoxy-4-methylphenethylamine hydrochloride
    • 2C-D
    • 2-(2,5-dimethoxy-4-methylphenyl)ethanamine,hydrochloride
    • 2,5-Dimethoxy-4-methylphenethylamine hydrochloride solution
    • 2C-D (hydrochloride)
    • 2C-D (hydrochloride) (exempt preparation)
    • 2,4-DIMERCAPTO PYRIMIDINE
    • Phenethylamine,2,5-dimethoxy-4-methyl-,hydrochloride
    • Inchi: 1S/C11H17NO2.ClH/c1-8-6-11(14-3)9(4-5-12)7-10(8)13-2;/h6-7H,4-5,12H2,1-3H3;1H
    • InChI Key: UIPCUUZBUOLEMM-UHFFFAOYSA-N
    • SMILES: Cl.O(C)C1C=C(C)C(=CC=1CCN)OC

Computed Properties

  • Exact Mass: 231.10300
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4

Experimental Properties

  • Melting Point: 211-214°C
  • Flash Point: 9℃
  • PSA: 44.48000
  • LogP: 3.01570

2,5-Dimethoxy-4-methylphenethylamine hydrochloride Security Information

  • Hazardous Material transportation number:UN1230 - class 3 - PG 2 - Methanol, solution
  • Hazard Category Code: 11-23/24/25-39/23/24/25
  • Safety Instruction: 7-16-36/37-45
  • Hazardous Material Identification: F T

2,5-Dimethoxy-4-methylphenethylamine hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci68506-1mg
2C-D (hydrochloride) (exempt preparation)
25505-65-1 98%
1mg
¥740.00 2022-04-26

Additional information on 2,5-Dimethoxy-4-methylphenethylamine hydrochloride

Comprehensive Overview of 2,5-Dimethoxy-4-methylphenethylamine hydrochloride (CAS No. 25505-65-1)

2,5-Dimethoxy-4-methylphenethylamine hydrochloride (CAS No. 25505-65-1) is a chemical compound that has garnered significant interest in both academic and industrial research. This compound, often referred to by its systematic name, belongs to the phenethylamine class, which is known for its diverse applications in medicinal chemistry and material science. The hydrochloride salt form enhances its stability and solubility, making it a preferred choice for various experimental protocols.

The molecular structure of 2,5-Dimethoxy-4-methylphenethylamine hydrochloride features a phenethylamine backbone substituted with two methoxy groups at the 2 and 5 positions and a methyl group at the 4 position. This unique arrangement contributes to its distinct physicochemical properties, including its melting point, solubility, and reactivity. Researchers often explore these properties to understand its potential applications in fields such as pharmaceuticals, agrochemicals, and advanced materials.

One of the most frequently asked questions about 2,5-Dimethoxy-4-methylphenethylamine hydrochloride is its role in medicinal chemistry. While it is not a widely recognized therapeutic agent, its structural analogs have been studied for their potential biological activities. For instance, phenethylamine derivatives are often investigated for their interactions with neurotransmitter systems, which could have implications for neurological research. However, it is crucial to note that any such applications would require extensive preclinical and clinical validation.

In the realm of material science, 2,5-Dimethoxy-4-methylphenethylamine hydrochloride has been explored as a building block for synthesizing more complex molecules. Its methoxy and methyl substituents offer opportunities for further functionalization, enabling the creation of novel compounds with tailored properties. This versatility makes it a valuable tool for chemists working on drug discovery, catalysis, and polymer science.

The synthesis of 2,5-Dimethoxy-4-methylphenethylamine hydrochloride typically involves multi-step organic reactions, starting from readily available precursors. Key steps often include the introduction of the methoxy and methyl groups, followed by the formation of the phenethylamine backbone and subsequent salt formation. Researchers must carefully optimize reaction conditions to achieve high yields and purity, as impurities can significantly impact downstream applications.

From a safety perspective, handling 2,5-Dimethoxy-4-methylphenethylamine hydrochloride requires adherence to standard laboratory protocols. While it is not classified as a hazardous substance under most regulatory frameworks, proper personal protective equipment (PPE) and ventilation are recommended to minimize exposure. Material Safety Data Sheets (MSDS) provide detailed guidelines for safe storage, handling, and disposal, ensuring compliance with environmental and occupational health standards.

The market demand for 2,5-Dimethoxy-4-methylphenethylamine hydrochloride is driven by its utility in research and development. Pharmaceutical companies, academic institutions, and contract research organizations are the primary consumers, using it as a reference standard or intermediate in synthetic pathways. Recent trends indicate a growing interest in phenethylamine derivatives, fueled by advancements in drug discovery and the exploration of new chemical entities.

In conclusion, 2,5-Dimethoxy-4-methylphenethylamine hydrochloride (CAS No. 25505-65-1) is a compound of significant scientific interest due to its structural features and potential applications. Its role in medicinal chemistry, material science, and synthetic organic chemistry underscores its versatility and value to researchers. As the scientific community continues to explore new frontiers, compounds like this will remain integral to innovation and discovery.

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